Cyclotriazadisulfonamide

Vue d'ensemble

Description

Il est particulièrement connu pour sa capacité à réguler négativement l'expression de la protéine humaine du cluster de différenciation 4 (CD4), ce qui en fait un candidat prometteur dans le domaine de la recherche antivirale, en particulier pour le traitement du virus de l'immunodéficience humaine (VIH) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du cyclotriazadisulfonamide implique la formation d'une structure macrocyclique de polyamine. Une voie de synthèse courante comprend la fusion d'un cycle pyridine dans l'échafaudage macrocyclique. Ce processus comprend plusieurs étapes, notamment la formation d'un groupe tête d'isobutylène, l'ajout de bras latéraux arènesulfonyle et l'incorporation de substituants hydrophobes .

Méthodes de production industrielle

La production industrielle de composés this compound implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure l'utilisation de réacteurs automatisés et de systèmes à écoulement continu pour améliorer l'efficacité et la capacité de production .

Analyse Des Réactions Chimiques

Types de réactions

Le cyclotriazadisulfonamide subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels au sein de la molécule.

Substitution : Les réactions de substitution, en particulier celles impliquant les groupes sulfonamide, sont courantes.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures de sulfonyle sont utilisés dans les réactions de substitution.

Principaux produits formés

Applications de la recherche scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et en catalyse.

Biologie : Étudié pour sa capacité à moduler l'expression des protéines et les fonctions cellulaires.

Médecine : Étudié comme agent antiviral potentiel, en particulier pour le traitement du VIH.

Industrie : Applications potentielles dans le développement de nouveaux produits pharmaceutiques et d'agents thérapeutiques.

Mécanisme d'action

Le this compound exerce ses effets en se liant au peptide signal de la protéine humaine du cluster de différenciation 4. Cette liaison verrouille le peptide signal dans le canal traversant la membrane du réticulum endoplasmique, empêchant sa translocation dans la lumière et son transport ultérieur vers la membrane cellulaire. Cela entraîne la régulation négative de l'expression de CD4 à la surface cellulaire, inhibant ainsi l'entrée du VIH dans les cellules .

Applications De Recherche Scientifique

HIV Treatment

CADA has been extensively studied for its antiviral properties against HIV. Key findings include:

- Mechanism of Action : CADA inhibits HIV by specifically down-regulating CD4 expression on T cells, leading to a reduction in HIV susceptibility. Studies have shown that treatment with CADA can result in up to a 90% reduction in CD4 receptor levels, significantly impairing HIV's ability to infect cells .

- Broad-Spectrum Activity : It has demonstrated effectiveness against various HIV-1 subtypes and drug-resistant strains, making it a promising candidate for combination therapies .

- Synergistic Effects : CADA shows potential for synergistic effects when used with other antiretroviral drugs, enhancing overall therapeutic efficacy .

Immunomodulation

CADA also exhibits immunosuppressive properties that could be beneficial in treating autoimmune diseases or managing transplant rejection:

- Inhibition of T Cell Activation : Research indicates that CADA can inhibit lymphocyte proliferation and cytokine secretion in T cell activation models. It particularly affects CD8+ T cells by down-modulating 4-1BB (CD137), a co-stimulatory receptor critical for T cell survival .

- Potential for New Therapies : The immunomodulatory effects of CADA suggest its utility in developing selective therapies for various immunological disorders, leveraging its ability to modulate protein expression selectively .

Table 1: Summary of CADA's Antiviral Properties

| Property | Observation |

|---|---|

| Mechanism | Down-regulates CD4 receptor |

| Reduction in CD4 Levels | Up to 90% |

| Efficacy Against | All tested HIV-1 subtypes and drug-resistant strains |

| Synergistic Potential | Enhanced effect with other antiretrovirals |

Table 2: Immunomodulatory Effects of CADA

| Effect | Observation |

|---|---|

| Inhibition of T Cell Activation | Significant reduction in lymphocyte proliferation |

| Cytokine Secretion | Suppressed secretion of key cytokines |

| Targeted Receptors | Down-modulates CD4 and 4-1BB receptors |

Case Study 1: Efficacy Against Drug-Resistant HIV Strains

In a study involving various HIV strains, CADA was tested alongside standard antiretrovirals. Results showed that CADA maintained efficacy even against strains resistant to reverse transcriptase inhibitors and protease inhibitors, highlighting its unique mechanism as a viable option for patients with limited treatment options .

Case Study 2: Immunosuppressive Properties

A clinical evaluation assessed CADA's effects on T cell activation in patients with autoimmune conditions. The results indicated a marked decrease in CD8+ T cell activity and cytokine production, suggesting that CADA could be developed as a therapeutic agent for managing autoimmune diseases or enhancing transplant acceptance .

Mécanisme D'action

Cyclotriazadisulfonamide exerts its effects by binding to the signal peptide of the human cluster of differentiation 4 protein. This binding locks the signal peptide in the channel across the membrane of the endoplasmic reticulum, preventing its translocation into the lumen and subsequent transport to the cell membrane. This results in the down-modulation of CD4 expression on the cell surface, thereby inhibiting HIV entry into the cells .

Comparaison Avec Des Composés Similaires

Le cyclotriazadisulfonamide est unique dans son ciblage spécifique du récepteur CD4. Les composés similaires comprennent :

Analogues du this compound : Ces composés ont des structures similaires mais peuvent varier en puissance et en spécificité.

Autres inhibiteurs ciblant CD4 : Des composés comme les anticorps monoclonaux qui ciblent le récepteur CD4 mais diffèrent dans leur mécanisme d'action et leur application.

Le this compound se distingue par sa petite taille moléculaire, sa facilité de synthèse et sa puissante activité antivirale .

Activité Biologique

Cyclotriazadisulfonamide (CADA) is a macrocyclic compound recognized for its significant biological activity, particularly in the context of immunomodulation and antiviral effects against HIV. This article delves into the mechanisms through which CADA exerts its biological effects, supported by data tables, research findings, and case studies.

CADA primarily functions as a down-modulator of the CD4 receptor on T cells, which is crucial for the entry of HIV into host cells. The compound binds to the CD4 signal peptide, inhibiting its co-translational translocation into the endoplasmic reticulum (ER) in a signal peptide-dependent manner. This action results in a significant reduction of CD4 receptor density on the cell surface, thereby preventing HIV from effectively binding and entering T cells.

Key Findings:

- CD4 Down-Modulation : CADA can reduce CD4 expression by nearly 90%, making T cells less susceptible to HIV infection .

- Reversible Action : The down-modulation effect is reversible; once CADA is removed, CD4 levels return to normal .

- Species-Specific Sensitivity : Human T cells are sensitive to CADA, while murine CD4 does not respond similarly .

Immunosuppressive Effects

CADA has demonstrated immunosuppressive properties, particularly affecting both CD4+ and CD8+ T cell populations. In various experimental models, CADA inhibited lymphocyte proliferation and cytokine secretion without causing significant cellular toxicity.

Experimental Evidence:

- Lymphocyte Proliferation : In mixed lymphocyte reactions and upon stimulation with anti-CD3 antibodies, CADA inhibited T cell activation and proliferation .

- Cytokine Secretion : Treatment with CADA resulted in decreased secretion of key cytokines associated with T cell activation .

Case Studies and Research Findings

Several studies have highlighted the efficacy of CADA in both laboratory settings and potential therapeutic applications:

- HIV Inhibition : CADA has been shown to inhibit various strains of HIV, including drug-resistant variants. Its mechanism involves specific interactions with the CD4 receptor that lead to decreased susceptibility to infection .

- Analog Development : Research has focused on synthesizing CADA analogs to enhance its bioavailability and efficacy. Modifications have been made to improve binding affinity and reduce toxicity while maintaining CD4 down-regulating activity .

Table 1: Summary of CADA's Biological Activity

Table 2: Structure-Activity Relationship of CADA Analogues

| Analogue Name | IC50 (µM) | Binding Affinity (kcal/mol) | Notes |

|---|---|---|---|

| CADA | 0.5 | -9.2 | Parent compound |

| JGL023 | 0.3 | -10.5 | Improved binding |

| JGL032 | 0.25 | -11.0 | Enhanced bioavailability |

Propriétés

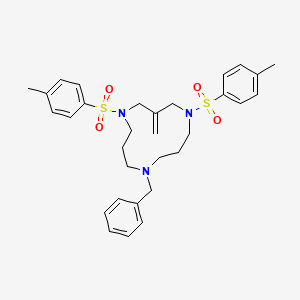

IUPAC Name |

9-benzyl-3-methylidene-1,5-bis-(4-methylphenyl)sulfonyl-1,5,9-triazacyclododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39N3O4S2/c1-26-11-15-30(16-12-26)39(35,36)33-21-7-19-32(25-29-9-5-4-6-10-29)20-8-22-34(24-28(3)23-33)40(37,38)31-17-13-27(2)14-18-31/h4-6,9-18H,3,7-8,19-25H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJIECKMPIRMJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCCN(CC(=C)C2)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

581.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.